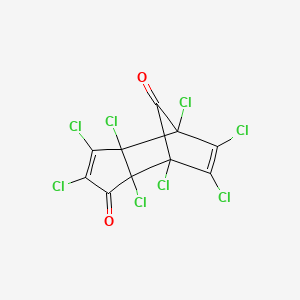
Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-bromoaniline with 2,4-dichloro-6-methylpyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-bromoaniline displaces the chlorine atoms on the pyrimidine ring.
Reaction Conditions:
Reagents: 4-bromoaniline, 2,4-dichloro-6-methylpyrimidine
Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted phenyl derivatives
Applications De Recherche Scientifique
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-bromophenyl)-4,6-dichloropyrimidine
- 5-(4-bromophenyl)-2,4-diaminopyrimidine
- 5-(4-bromophenyl)-6-methyl-2,4-dihydroxypyrimidine
Uniqueness
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methyl groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
7331-25-1 |
|---|---|
Formule moléculaire |
C11H11BrN4 |
Poids moléculaire |
279.14 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16) |
Clé InChI |
NVIBTXFGDLIYIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
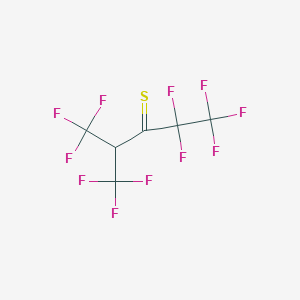
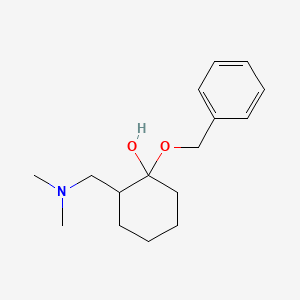

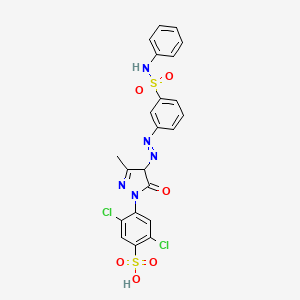

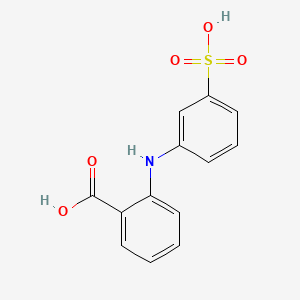
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
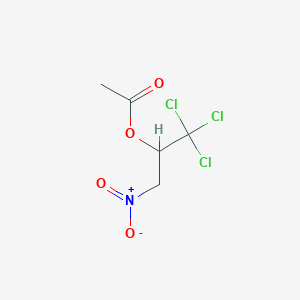

![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
